1,2-Dichloro-4-trifluoromethansulfonylbenzene
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Overview
Description
1,2-Dichloro-4-trifluoromethansulfonylbenzene is a chemical compound with the molecular formula C7H3Cl2F3O2S and a molecular weight of 279.06 g/mol It is characterized by the presence of two chlorine atoms, three fluorine atoms, and a trifluoromethanesulfonyl group attached to a benzene ring
Preparation Methods
The synthesis of 1,2-Dichloro-4-trifluoromethansulfonylbenzene typically involves the reaction of 1,2-dichlorobenzene with trifluoromethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
1,2-Dichloro-4-trifluoromethansulfonylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-trifluoromethansulfonylbenzene involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonyl group. This group can react with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
1,2-Dichloro-4-trifluoromethansulfonylbenzene can be compared with other similar compounds such as:
1,2-Dichloro-4-trifluoromethylbenzene: This compound lacks the sulfonyl group, making it less reactive as an electrophile compared to this compound.
1,2-Dichloro-4-methylsulfonylbenzene: This compound has a methylsulfonyl group instead of a trifluoromethanesulfonyl group, resulting in different chemical properties and reactivity.
1,2-Dichloro-4-nitrobenzene: The presence of a nitro group makes this compound more prone to reduction reactions compared to this compound.
These comparisons highlight the unique chemical properties and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,2-dichloro-4-(trifluoromethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-5-2-1-4(3-6(5)9)15(13,14)7(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBGDAQEBUBEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695714 |
Source
|
Record name | 1,2-Dichloro-4-(trifluoromethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672-55-9 |
Source
|
Record name | 1,2-Dichloro-4-(trifluoromethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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